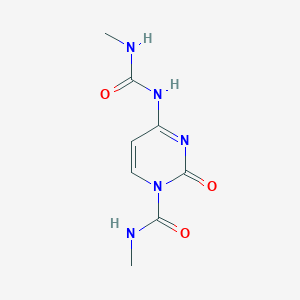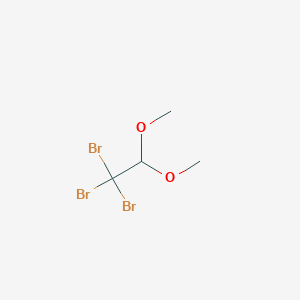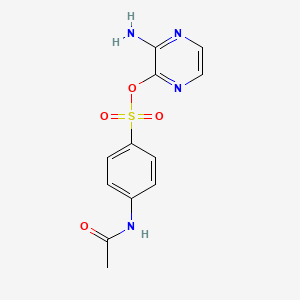
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a pyrazine ring substituted with an amino group at the 3-position and a 4-acetamidobenzenesulfonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-aminopyrazine with 4-acetamidobenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in nitro derivatives, while reduction leads to the formation of amines .
Applications De Recherche Scientifique
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial activity.
4-Acetamidobenzenesulfonamide: Used in the synthesis of various pharmaceuticals.
2-Aminopyrimidine derivatives: Explored for their antitrypanosomal and antiplasmodial activities.
Uniqueness
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate is unique due to its specific combination of a pyrazine ring with an acetamidobenzenesulfonate moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
5433-27-2 |
|---|---|
Formule moléculaire |
C12H12N4O4S |
Poids moléculaire |
308.32 g/mol |
Nom IUPAC |
(3-aminopyrazin-2-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C12H12N4O4S/c1-8(17)16-9-2-4-10(5-3-9)21(18,19)20-12-11(13)14-6-7-15-12/h2-7H,1H3,(H2,13,14)(H,16,17) |
Clé InChI |
NRSLNENVHRYUQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NC=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)
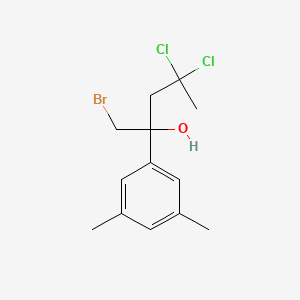

![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
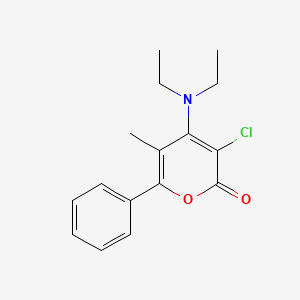
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
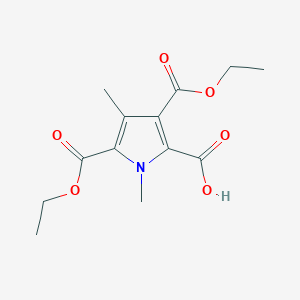
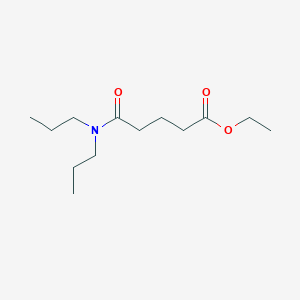
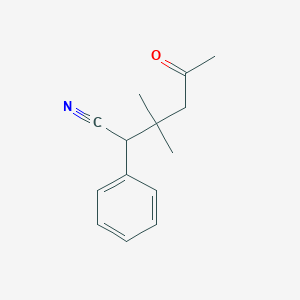
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
